molecular formula C10H10N2O3 B1367244 3-(4-Methoxyphenyl)imidazolidine-2,4-dione CAS No. 62101-55-7

3-(4-Methoxyphenyl)imidazolidine-2,4-dione

Cat. No.: B1367244
CAS No.: 62101-55-7
M. Wt: 206.2 g/mol
InChI Key: OIPYRWYJHGWZEG-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)imidazolidine-2,4-dione is a heterocyclic compound with a five-membered ring structure containing nitrogen and oxygen atoms. This compound is known for its diverse applications in medicinal chemistry and organic synthesis due to its unique chemical properties.

Scientific Research Applications

3-(4-Methoxyphenyl)imidazolidine-2,4-dione has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 4-methoxybenzaldehyde with glycine, followed by cyclization. One common method is the Knoevenagel condensation, where 4-methoxybenzaldehyde reacts with glycine in the presence of a base to form an intermediate, which then undergoes cyclization to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures and solvents .

Major Products Formed

The major products formed from these reactions include various imidazolidine derivatives with different functional groups, which can be further utilized in medicinal chemistry and organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)imidazolidine-2,4-dione is unique due to its methoxyphenyl group, which imparts specific chemical and biological properties. This makes it distinct from other imidazolidine derivatives and valuable in various research and industrial applications .

Properties

IUPAC Name

3-(4-methoxyphenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-15-8-4-2-7(3-5-8)12-9(13)6-11-10(12)14/h2-5H,6H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPYRWYJHGWZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70509853
Record name 3-(4-Methoxyphenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62101-55-7
Record name 3-(4-Methoxyphenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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